molecular formula C₄₄H₅₀N₄O₄S₂ B1152906 Eletriptan Dimer-M Impurity

Eletriptan Dimer-M Impurity

Cat. No.: B1152906
M. Wt: 763.02
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eletriptan Dimer-M Impurity is a process-related dimeric impurity formed during the synthesis of Eletriptan hydrobromide, a selective serotonin (5-HT1) agonist used for acute migraine treatment . This impurity arises primarily during the basic hydrolysis of the enesulfone intermediate via a Michael addition reaction, leading to the dimerization of desacetyl-ensulfone derivatives under anhydrous conditions . Its molecular formula is C₄₄H₅₀N₄O₄S₂, with a molecular weight of 763.0 g/mol .

The presence of Eletriptan Dimer-M is critical to monitor, as per ICH Q3A(R2) guidelines, which stipulate that known impurities must be controlled below 0.15% in the final drug substance . During process optimization, its levels are reduced to <0.20% through purification steps, such as adjusting reaction conditions to hydrous media to suppress dimer formation . Analytical characterization employs HPLC co-injection, LC-MS, ¹H/¹³C NMR, and FTIR for structural confirmation .

Properties

Molecular Formula

C₄₄H₅₀N₄O₄S₂

Molecular Weight

763.02

Synonyms

(R)-5,5’-(2,4-Bis(phenylsulfonyl)butane-1,3-diyl)bis(3-(((R)-1-methylpyrrolidin-2-yl)_x000B_methyl)-1H-indole)

Origin of Product

United States

Chemical Reactions Analysis

Formation Mechanisms

The formation of the Eletriptan Dimer-M Impurity is primarily attributed to:

  • Dimerization Reactions: The precursor compounds, particularly those containing 5-bromoindole, are prone to dimerization during synthesis. This occurs especially during recrystallization or drying processes prior to catalytic reduction, which can lead to a significant reduction in the yield of pure eletriptan .

  • Basic Hydrolysis Conditions: The basic hydrolysis of enesulfone derivatives can lead to the formation of this impurity. Specifically, when desacetyl-ensulfone derivatives are treated with strong bases like sodium hydride, dimeric impurities can form under Michael addition reaction conditions in an anhydrous medium .

Reaction Pathways

The synthesis of eletriptan typically involves several key steps where the dimer impurity can arise:

  • Acetylation and Reaction with Phenyl Vinyl Sulfone: The initial step involves acetylating 5-bromoindole and subsequently reacting it with phenyl vinyl sulfone in the presence of a palladium catalyst. If not controlled properly, this step can lead to dimer formation .

  • Reduction Steps: The catalytic reduction of intermediates in the presence of palladium on carbon has been noted to facilitate dimerization, particularly when starting materials are impure .

  • Deacetylation: The removal of acetyl groups under basic conditions can also contribute to the formation of dimeric impurities if not conducted in controlled environments .

Spectroscopic Techniques

The characterization and quantification of this compound are achieved through various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed to separate eletriptan from its impurities effectively. For instance, a mobile phase consisting of phosphate buffer and organic solvents has shown good resolution between eletriptan and its impurities .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is utilized for structural elucidation and confirmation of the dimer's identity by analyzing chemical shifts and coupling constants.

  • Mass Spectrometry (MS): LC-MS techniques provide insights into the molecular weight and fragmentation patterns of the dimeric impurity, aiding in its identification.

Results from Analytical Studies

The following table summarizes key findings related to the purity and identification of this compound:

Impurity Formation Conditions Detection Method Typical Concentration (%)
Eletriptan Dimer-MBasic hydrolysis, high temperaturesHPLC0.3 - 0.5
N-Oxide IsomersOxidation with hydrogen peroxideNMR, MS0.05 - 0.25
Methoxy ImpurityDeacetylation in anhydrous methanolHPLC0.20 - 0.70

Strategies for Minimizing Dimer Formation

To mitigate the formation of this compound during synthesis, several strategies have been proposed:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of Eletriptan Dimer-M with structurally or functionally analogous impurities:

Parameter Eletriptan Dimer-M Citalopram Alkene Dimer Pantoprazole Dimer E
Molecular Formula C₄₄H₅₀N₄O₄S₂ C₄₀H₄₁ClF₂N₄O Not disclosed
Molecular Weight 763.0 g/mol 667.23 g/mol Not disclosed
Formation Pathway Michael addition during basic hydrolysis Alkene dimerization during synthesis Oxidative dimerization in acidic conditions
Control Strategies Use of hydrous conditions Optimized reaction temperature/pH Avoidance of oxidative solvents
Analytical Methods HPLC, LC-MS, NMR HPLC, MS, NMR HPLC, UV detection
Regulatory Threshold ≤0.15% (ICH Q3A) ≤0.10% (ICH Q3B) ≤0.10% (ICH Q3B)

Key Findings:

Structural Complexity: Eletriptan Dimer-M exhibits a tetracyclic pyrrolizinoindole structure, distinct from the linear alkene dimer in Citalopram or the benzimidazole-based Pantoprazole dimer . The sulfur-containing sulfonyl group in Eletriptan Dimer-M contributes to its polarity, influencing HPLC retention behavior compared to non-sulfonated dimers .

Formation Conditions :

  • Unlike Pantoprazole Dimer E, which forms under acidic oxidative conditions , Eletriptan Dimer-M requires basic anhydrous environments for Michael addition .
  • Citalopram’s alkene dimer forms via thermal stress during synthesis, highlighting divergent mechanistic pathways .

Analytical Challenges :

  • Eletriptan Dimer-M’s detection mandates high-resolution LC-MS due to its large molecular weight and structural similarity to the parent drug .
  • In contrast, Pantoprazole Dimer E is resolved using ion-pair HPLC to address its ionic character .

Regulatory Compliance :

  • All three impurities are subject to ICH thresholds, but Eletriptan Dimer-M’s control is uniquely tied to reaction medium adjustments (e.g., avoiding NaH in anhydrous media) rather than post-synthesis purification .

Critical Insights and Regulatory Implications

  • Synthetic Optimization : Eletriptan Dimer-M underscores the need for real-time monitoring during hydrolysis steps, whereas Citalopram and Pantoprazole dimers require vigilance during alkylation/oxidation stages .
  • Method Robustness : HPLC methods for Eletriptan Dimer-M demand ≥2.0 resolution from the main peak, validated per ICH Q2(R1) guidelines .

Q & A

Q. What analytical techniques are recommended for identifying and characterizing Eletriptan Dimer-M Impurity?

  • Methodological Answer : this compound can be characterized using hyphenated techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for quantification and structural elucidation . Nuclear Magnetic Resonance (NMR), including 1^1H-NMR and 13^13C-NMR, is critical for confirming stereochemistry and functional groups . UV-Vis spectrophotometry (e.g., area-under-curve method) is suitable for routine analysis in bulk and formulations, with validation per ICH Q2(R1) guidelines .

Q. How do regulatory guidelines (ICH, USP) influence the acceptable thresholds for this compound?

  • Methodological Answer : ICH Q3D and USP Chapters <232> and <233> mandate limits for elemental impurities based on toxicity (e.g., Class 1 carcinogens like Pb, Cd). For organic impurities like Dimer-M, ICH Q3A(R2) requires identification if exceeding 0.1% of the API. Analytical methods must comply with ICH Q2(R1) validation parameters (linearity, precision, LOD/LOQ) .

Q. What are the primary sources of this compound during synthesis?

  • Methodological Answer : Potential sources include side reactions during dimerization, incomplete purification, or degradation under stress conditions (heat, light). A systematic evaluation involves spiking studies, forced degradation (acid/base hydrolysis, oxidation), and batch-to-batch comparison using LC-MS to trace impurity origin .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification across different analytical platforms?

  • Methodological Answer : Discrepancies often arise from method sensitivity (e.g., UV vs. MS detection) or column selectivity. To address this:
  • Cross-validate using orthogonal methods (e.g., HPLC-UV vs. UPLC-MS).
  • Perform spike recovery studies with synthesized impurity standards.
  • Use standardized reference materials (e.g., Agilent CRMs) for ICP-MS to ensure consistency in elemental impurity analysis .

Q. What experimental design is optimal for developing a stability-indicating method for this compound?

  • Methodological Answer : Follow ICH Q1A(R2) stability protocols:
  • Expose the API to stress conditions (40°C/75% RH, UV light).
  • Use a gradient HPLC method with a C18 column and PDA detection to separate degradation products.
  • Validate specificity via peak purity index and forced degradation studies. Stability data should include impurity growth kinetics under accelerated conditions .

Q. How can elemental impurity risks in formulations containing Eletriptan Dimer-M be assessed?

  • Methodological Answer : Conduct a risk assessment using ICP-MS to quantify Class 1–3 elements (e.g., As, Hg). Prioritize leachables from packaging or excipients (e.g., TiO₂ in coatings). Follow USP <232> limits and use CRM kits for calibration. For biologics, consider chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.